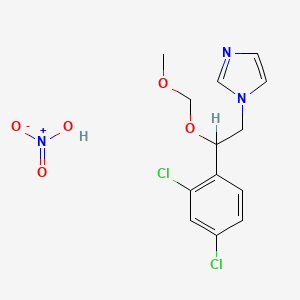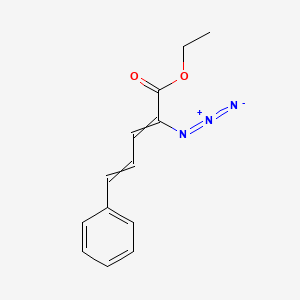
Ethyl 2-azido-5-phenylpenta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-azido-5-phenylpenta-2,4-dienoate is a chemical compound known for its unique structure and reactivity. It is an azido ester derivative of a conjugated diene, which makes it an interesting subject for various chemical reactions and applications. The presence of both azido and ester functional groups in its structure allows it to participate in a wide range of chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azido-5-phenylpenta-2,4-dienoate typically involves the reaction of ethyl azidoacetate with an appropriate aldehyde under controlled conditions. One common method involves the use of sodium metal in methanol at low temperatures to facilitate the reaction . The reaction mixture is then worked up and purified to obtain the desired product.
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-azido-5-phenylpenta-2,4-dienoate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.
Major Products Formed
Triazoles: From cycloaddition reactions.
Substituted Esters: From nucleophilic substitution.
Amines: From reduction of the azido group.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-azido-5-phenylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocycles and other complex molecules.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl 2-azido-5-phenylpenta-2,4-dienoate involves the reactivity of its functional groups:
Azido Group: Can undergo cycloaddition reactions, forming stable triazole rings.
Ester Group: Can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Conjugated Diene: Provides a reactive site for addition reactions, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-phenylpenta-2,4-dienoate: Lacks the azido group, making it less reactive in cycloaddition reactions.
Methyl 2-azidoacetate: Contains the azido group but lacks the conjugated diene structure, limiting its reactivity in certain reactions.
Uniqueness
Ethyl 2-azido-5-phenylpenta-2,4-dienoate is unique due to the combination of its azido and ester functional groups along with the conjugated diene structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various applications .
Eigenschaften
CAS-Nummer |
65117-56-8 |
|---|---|
Molekularformel |
C13H13N3O2 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
ethyl 2-azido-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-13(17)12(15-16-14)10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
InChI-Schlüssel |
KDTXTHOJBTYFAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC=CC1=CC=CC=C1)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)
![2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine](/img/structure/B14474458.png)
![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)


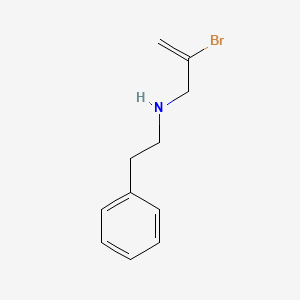
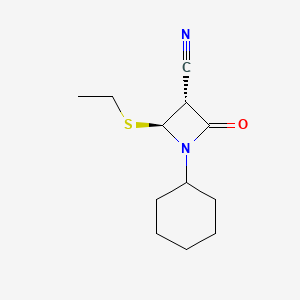
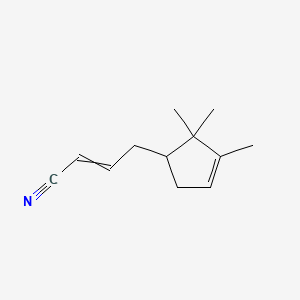
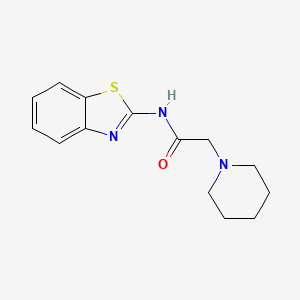


![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14474523.png)
![2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid](/img/structure/B14474528.png)
